molecular formula C26H24ClN3O2S B2992217 6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866866-34-4

6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2992217
CAS No.: 866866-34-4
M. Wt: 478.01
InChI Key: JPCUQBYNHDDBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C26H24ClN3O2S and its molecular weight is 478.01. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Antagonists and Anti-inflammatory Properties

Research into quinoline derivatives, including compounds structurally related to "6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline," has identified their potential as histamine H4 receptor (H4R) inverse agonists. These compounds have shown significant promise in pharmacological studies, with certain analogs demonstrating potent human H4R inverse agonist activity alongside considerable affinity for the human histamine H1 receptor (H1R). This dual-action profile suggests a potential therapeutic benefit in treating inflammatory conditions. Furthermore, some of these quinazoline and quinoline derivatives have been evaluated in vivo for anti-inflammatory properties, highlighting their potential application in developing treatments for inflammation-related disorders (Smits et al., 2008).

Antimicrobial and Antimalarial Agents

Quinoline-based compounds have also been studied for their antimicrobial and antimalarial activities. A series of novel quinoline derivatives were synthesized and evaluated for their activity against various microorganisms, including strains of P. falciparum. These studies contribute to the understanding of the potential use of quinoline compounds in treating microbial infections and malaria, showcasing the diversity of applications these molecules may have in medicinal chemistry (Parthasaradhi et al., 2015).

Catalysis and Green Chemistry

The synthesis of quinoline derivatives, including those related to "this compound," has been enhanced through the use of nanocrystalline titania-based sulfonic acid catalysts. These catalysts have facilitated the efficient and environmentally friendly synthesis of complex quinoline compounds. This approach not only highlights the potential for green chemistry in the synthesis of biologically active molecules but also points to the versatility of quinoline derivatives in various chemical transformations (Murugesan et al., 2016).

Properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-19-7-10-22(11-8-19)33(31,32)25-18-28-24-12-9-20(27)17-23(24)26(25)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUQBYNHDDBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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